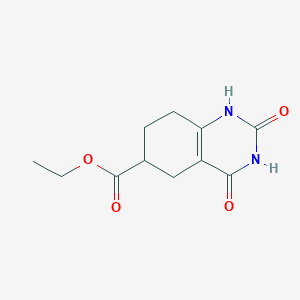

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate

概要

説明

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate is a heterocyclic compound that belongs to the quinazoline family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a quinazoline core with hydroxyl and ester functional groups, makes it a versatile building block for the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions, leading to the formation of the desired quinazoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.

化学反応の分析

Types of Reactions

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Amides or other ester derivatives.

科学的研究の応用

Medicinal Chemistry

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate is primarily studied for its pharmacological properties. Research indicates that compounds in the quinazoline family exhibit significant biological activity, including anti-inflammatory and antihypertensive effects.

Antihypertensive Properties

Studies have demonstrated that derivatives of tetrahydroquinazoline can effectively lower blood pressure. For instance, a related compound was shown to reduce systolic blood pressure in hypertensive animal models at low dosages (0.06 mg/kg) . This suggests that this compound may possess similar properties.

Anti-inflammatory Effects

The compound's structural features may contribute to its anti-inflammatory potential. Quinazolines have been linked to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation . Further research is needed to elucidate the specific mechanisms by which this compound exerts these effects.

Drug Delivery Systems

Recent advancements in drug delivery technologies highlight the potential for this compound to be utilized in nanoparticle-based systems for targeted therapy.

Nanoparticle Conjugation

Nanoparticles can enhance the bioavailability and targeted delivery of therapeutic agents. This compound can be conjugated to nanoparticles for improved targeting of cancer cells or inflammatory sites . This approach could maximize therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

Several studies have explored the applications of related quinazoline compounds in clinical settings:

| Study | Findings | Applications |

|---|---|---|

| Study on antihypertensive effects | Reduced blood pressure in renal hypertensive dogs with minimal side effects | Potential use in treating hypertension |

| Research on anti-inflammatory properties | Inhibition of TNF-alpha production in vitro | Possible application in inflammatory diseases |

| Nanoparticle delivery system study | Enhanced targeting of cancer cells using PEG-coated nanoparticles with conjugated quinazolines | Development of targeted cancer therapies |

作用機序

The mechanism of action of ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and ester groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules.

類似化合物との比較

Similar Compounds

2,4-Dihydroxyquinazoline: Lacks the ester group, making it less versatile in synthetic applications.

Ethyl 2-hydroxyquinazoline-6-carboxylate: Lacks one hydroxyl group, which may affect its reactivity and biological activity.

5,6,7,8-Tetrahydroquinazoline: Lacks both hydroxyl and ester groups, significantly altering its chemical properties.

Uniqueness

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate is unique due to the presence of both hydroxyl and ester functional groups on the quinazoline core. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds.

生物活性

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate (ETHQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

ETHQ is classified as a tetrahydroquinazoline derivative. Its chemical structure can be represented as follows:

- Molecular Formula : C12H14N2O4

- Molecular Weight : 250.25 g/mol

The compound features a dihydroxy group and a carboxylate moiety, which contribute to its biological reactivity and solubility.

1. Antimicrobial Activity

ETHQ has shown promising antimicrobial properties against various pathogens. A study indicated that tetrahydroquinazoline derivatives possess inhibitory effects on New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to β-lactam antibiotics. This suggests potential applications in combating antibiotic-resistant infections .

2. Anti-inflammatory Effects

Research has demonstrated that ETHQ exhibits anti-inflammatory activity. In animal models of inflammation, compounds with similar structures have been reported to reduce inflammatory markers and alleviate pain associated with chronic conditions . The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines.

3. Antioxidant Properties

The antioxidant capacity of ETHQ is notable, as it can scavenge free radicals and reduce oxidative stress in cellular environments. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), potentially leading to applications in neuroprotection and aging-related disorders .

The biological effects of ETHQ are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : ETHQ may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It may act on receptors related to pain perception and inflammation.

- Cell Signaling Pathways : The compound could influence signaling pathways that regulate oxidative stress responses.

Table 1: Summary of Biological Activities of ETHQ

特性

IUPAC Name |

ethyl 2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-17-10(15)6-3-4-8-7(5-6)9(14)13-11(16)12-8/h6H,2-5H2,1H3,(H2,12,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIILPGXGGYZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。